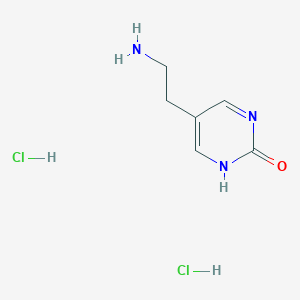

5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride

Description

Properties

IUPAC Name |

5-(2-aminoethyl)-1H-pyrimidin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c7-2-1-5-3-8-6(10)9-4-5;;/h3-4H,1-2,7H2,(H,8,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZNEYMHEKUAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride typically involves the reaction of pyrimidine derivatives with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reaction conditions and optimizing parameters to achieve higher yields and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at the 2-position and the ethylamine side chain participate in substitution reactions under basic or acidic conditions.

Key Examples:

-

Reaction with Alkyl Halides :

The hydroxyl group undergoes nucleophilic substitution with alkyl halides (e.g., chloroethane) in the presence of NaIO₄ or NaH, forming ether derivatives. This reaction is critical for modifying the pyrimidine scaffold .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Etherification | Chloroethane, NaH, DMF, 0–25°C | 2-Ethoxy-5-(2-aminoethyl)pyrimidine | 65–70% |

-

Amine-Alkylation :

The primary amine group reacts with 2-chloroethylamine derivatives under solvent-free conditions at 80–90°C, forming bis-alkylated products .

Acylation Reactions

The ethylamine side chain reacts with acylating agents (e.g., acetyl chloride) to form amides or esters.

Key Examples:

-

Acetylation :

Treatment with acetyl chloride and AlCl₃ in dichloromethane yields N-acetyl derivatives. This reaction is pH-sensitive, requiring neutralization with sodium bicarbonate post-reaction .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amide Formation | Acetyl chloride, AlCl₃, CH₂Cl₂, RT | 5-(2-Acetamidoethyl)pyrimidin-2-ol | 55–60% |

Alkylation via Mitsunobu Conditions

The hydroxyl group participates in Mitsunobu reactions with alcohols (e.g., benzyl alcohol) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), forming protected derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Mitsunobu Alkylation | Benzyl alcohol, DEAD, PPh₃, THF, 0°C | 2-Benzyloxy-5-(2-aminoethyl)pyrimidine | 75% |

Hydrogen Bonding and Coordination Chemistry

The hydroxyl and amine groups engage in hydrogen bonding with biological targets (e.g., Phe161 in β-glucuronidase) and metal ions. Docking studies show bond distances of 2.70 Å for hydrogen bonds with carbonyl groups .

Enzymatic Interactions

The compound’s derivatives act as substrates for DNA repair enzymes like E. coli formamidopyrimidine glycosylase (FPG). Incision kinetics (pH 7.0–8.0) reveal preferential cleavage of modified duplexes, with values comparable to 8-oxo-dGuo .

| Enzyme | Substrate | (min⁻¹) | (nM) | Reference |

|---|---|---|---|---|

| FPG | NM-Fapy-dGuo-containing duplex | 0.12 ± 0.01 | 45 ± 5 |

Stability Under Hydrolytic Conditions

The compound degrades in aqueous NaOH (0.5 M) via cleavage of the ethylamine side chain. Stability improves in acidic buffers (pH 4–6) .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride typically involves the reaction of pyrimidine derivatives with ethylenediamine under controlled conditions. This process can be optimized for higher yields and purity, making it suitable for both laboratory and industrial applications.

Scientific Research Applications

5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride has a variety of applications across different scientific domains:

Medicinal Chemistry

The compound has been studied for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor , which is significant in managing diabetes by enhancing incretin levels, leading to improved insulin secretion and glucose homeostasis.

Antimicrobial Activity

Research indicates that compounds similar to 5-(2-Aminoethyl)pyrimidin-2-ol exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest potential applications in treating bacterial infections.

Anticancer Research

Pyrimidine derivatives have demonstrated anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation . Studies have indicated that similar compounds can target pathways involved in tumor growth, making them candidates for cancer therapy.

The biological activity of 5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride can be attributed to its interactions with specific molecular targets:

Enzyme Inhibition

The compound acts as a potential inhibitor of DPP-IV, influencing glucose metabolism and insulin regulation.

Receptor Modulation

It may interact with neurotransmitter receptors, suggesting applications in neuropharmacology.

In Vivo Efficacy

A study evaluating the effects of related pyrimidine derivatives on mice with diet-induced obesity showed improved insulin sensitivity and glucose control without significant adverse effects. This highlights the therapeutic potential of compounds like 5-(2-Aminoethyl)pyrimidin-2-ol in metabolic disorders.

Toxicology Profile

Pharmacokinetic assessments have revealed high plasma protein binding percentages (up to 98%) for related compounds, indicating favorable solubility profiles and low toxicity risks for therapeutic use.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-Aminopyrimidine: A related compound with similar structural features.

4-Amino-2-hydroxypyrimidine: Another compound with comparable functional groups.

Uniqueness

5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride is unique due to its specific combination of amino and hydroxyl groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride is characterized by its unique pyrimidine structure, which confers various biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 215.09 g/mol.

The biological activity of 5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride can be attributed to its interaction with specific molecular targets in biological systems:

- Enzyme Inhibition : It has been identified as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones, which promote insulin secretion and improve glucose homeostasis .

- Receptor Modulation : The compound may also interact with various receptors involved in neurotransmission, suggesting potential applications in neuropharmacology.

Antimicrobial Activity

Research has demonstrated that compounds similar to 5-(2-Aminoethyl)pyrimidin-2-ol exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings indicate that the compound could be explored further for its potential as an antimicrobial agent.

Anticancer Activity

Studies have suggested that pyrimidine derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of cancer cell proliferation. Research into similar compounds indicates they may target specific pathways involved in tumor growth .

Case Studies

- In Vivo Efficacy : In a study evaluating the effects of pyrimidine derivatives on mice with diet-induced obesity, treatment with a structurally related compound improved insulin sensitivity and glucose control without significant adverse effects . This suggests that 5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride might have similar beneficial effects on metabolic disorders.

- Toxicology Profile : An assessment of the pharmacokinetic properties revealed that related compounds maintained high plasma protein binding percentages (up to 98%) and showed favorable solubility profiles, indicating potential for therapeutic use without significant toxicity .

Future Directions

The ongoing research into 5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride highlights its potential across various therapeutic areas:

- Diabetes Management : Given its role as a DPP-IV inhibitor, further studies could solidify its place in diabetes treatment regimens.

- Infectious Diseases : Its antimicrobial properties warrant exploration for treating bacterial infections resistant to conventional antibiotics.

- Cancer Therapy : Investigating its anticancer mechanisms could lead to novel treatment options for various malignancies.

Q & A

Q. What are the standard synthetic routes for 5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalization of pyrimidine precursors. Key steps include:

- Amination : Introducing the 2-aminoethyl group via nucleophilic substitution or reductive amination under controlled pH (e.g., using ammonium acetate buffer) .

- Hydrochloride Salt Formation : Reaction with HCl in anhydrous methanol or ethanol to precipitate the dihydrochloride salt .

- Optimization : Use Design of Experiments (DoE) to assess variables (temperature, solvent polarity, stoichiometry). For example, a central composite design can reduce the number of trials while maximizing yield .

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 50–90°C | 70°C |

| Reaction Time | 4–24 hrs | 12 hrs |

| HCl Equivalents | 2–4 eq. | 3 eq. |

Q. Which analytical techniques are recommended for characterizing 5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride?

- Methodological Answer :

- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, using a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient .

- Structural Confirmation : - and -NMR in DO to resolve amine and hydroxyl protons; IR spectroscopy for -NH and -OH stretches (~3300 cm) .

- Elemental Analysis : Verify Cl content via ion chromatography or titration (e.g., potentiometric titration with AgNO) .

Q. What are the solubility properties of 5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride, and how do they influence experimental design?

- Methodological Answer : Solubility varies significantly by solvent:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | >100 (freely soluble) |

| Methanol | ~50 |

| Ethanol | ~30 |

| Toluene | <1 (insoluble) |

For biological assays, dissolve in water and filter-sterilize (0.22 µm). For organic reactions, use methanol as a co-solvent to enhance reactivity .

Q. How should 5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride be stored to maintain stability?

- Methodological Answer :

- Short-term : Store at 4°C in airtight vials with desiccant (e.g., silica gel) to prevent hygroscopic degradation .

- Long-term : Keep at -20°C under nitrogen atmosphere; avoid light exposure (use amber glass) .

- Stability Tests : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) and HPLC to detect degradation products like oxidized pyrimidines .

Q. What are common impurities in 5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride, and how are they quantified?

- Methodological Answer :

- By-products : Unreacted pyrimidine precursors or over-alkylated derivatives.

- Detection : Use HPLC-MS with a polar embedded column (e.g., Waters Atlantis T3) and 0.1% formic acid mobile phase .

- Quantification : Calibrate against reference standards (e.g., USP-grade impurities) and apply threshold limits (<0.1% for major impurities) .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms of 5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride in catalytic systems?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and intermediates .

- Kinetic Modeling : Apply microkinetic simulations (e.g., using CHEMKIN) to predict rate-determining steps under varying pressures/temperatures .

- Validation : Cross-reference computational data with in situ FTIR or Raman spectroscopy to confirm intermediate formation .

Q. What strategies resolve contradictory data in studies of this compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Dose-Response Curves : Perform triplicate assays (e.g., enzyme inhibition) with controls to rule out assay interference .

- Structural Biology : Co-crystallize the compound with target proteins (e.g., using hanging-drop vapor diffusion) and resolve structures via X-ray crystallography (PDB deposition) .

- Meta-Analysis : Apply statistical tools (e.g., Fisher’s exact test) to aggregate data from multiple studies and identify outliers .

Q. How does 5-(2-Aminoethyl)pyrimidin-2-ol dihydrochloride function as a building block in multi-step syntheses of heterocyclic compounds?

- Methodological Answer :

- Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl groups to the pyrimidine ring .

- Cyclization : React with diketones or aldehydes under acidic conditions to form fused rings (e.g., pyrimido[1,2-a]benzimidazoles) .

- Scale-Up Challenges : Optimize flow chemistry setups to manage exothermic reactions and improve mixing efficiency .

Q. What advanced techniques determine the thermodynamic properties of this compound (e.g., enthalpy of formation)?

- Methodological Answer :

Q. How can researchers design experiments to study the compound’s role in modulating intracellular signaling pathways?

- Methodological Answer :

- Cell-Based Assays : Use luciferase reporters (e.g., NF-κB or AP-1 pathways) in HEK293T cells; normalize data to housekeeping genes (e.g., GAPDH) .

- CRISPR Screening : Knock out candidate receptors (e.g., GPCRs) and assess changes in compound activity via high-content imaging .

- Metabolomics : Apply LC-QTOF-MS to profile intracellular metabolites after treatment and identify pathway perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.